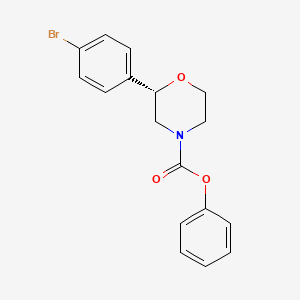

phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Description

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a stereospecific (2S) configuration. Its structure features a morpholine ring substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a phenyl ester. The bromine atom enhances molecular polarizability and may influence biological activity, while the phenyl ester contributes to lipophilicity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of morpholine derivatives, such as kinase inhibition or receptor antagonism .

Properties

CAS No. |

920799-15-1 |

|---|---|

Molecular Formula |

C17H16BrNO3 |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m1/s1 |

InChI Key |

BRFOXNLONUBVKF-MRXNPFEDSA-N |

Isomeric SMILES |

C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylamine with (2S)-2-chloromethylmorpholine-4-carboxylate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl group may play a crucial role in the binding affinity and specificity of the compound. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate with related compounds:

Key Observations :

- Molecular Weight : The target compound (362.22 g/mol) is heavier than tert-butyl derivatives (e.g., 280.16 g/mol for ) due to the phenyl ester and bromophenyl groups. This may reduce aqueous solubility but enhance membrane permeability.

- Substituent Effects : The phenyl ester in the target compound increases stability compared to tert-butyl esters (commonly used as protecting groups) but may reduce metabolic stability in vivo. In contrast, the sulfonyloxy group in S35-1 acts as a leaving group, facilitating further functionalization.

- Synthetic Utility : S35-1 is synthesized via sulfonylation with 69% yield, highlighting efficient bromophenyl incorporation. The target compound’s synthesis likely involves direct esterification or coupling, though specific details are absent in the evidence.

Stability and Reactivity

- tert-Butyl Derivatives : Compounds like S35-1 and the bromomethyl analog are sensitive to hydrolysis or oxidation, necessitating inert storage conditions. The tert-butyl group in S35-1 enhances solubility in organic solvents (e.g., DCM), aiding purification.

- Phenyl Ester Stability : The target compound’s phenyl ester is less prone to acid-catalyzed hydrolysis than tert-butyl esters but may undergo enzymatic cleavage in biological systems.

Pharmacological Relevance

- Camipixant : As a P2X3 antagonist, Camipixant demonstrates that morpholine-4-carboxylates can achieve high target affinity. The target compound’s 4-bromophenyl group may enhance hydrophobic interactions with receptors, though its specific activity remains uncharacterized.

- Bromine Effects: Bromine’s electronegativity and size could modulate binding kinetics compared to non-halogenated analogs (e.g., Camipixant’s difluorophenyl group).

Analytical and Crystallographic Data

Biological Activity

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H18BrN1O2

- Molecular Weight : 362.24 g/mol

- Structural Features : The compound features a morpholine ring and a bromophenyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group enhances binding affinity, potentially modulating the activity of various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Investigations have shown its potential to inhibit cancer cell growth in vitro, particularly against specific cancer lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Anticancer | Inhibition of cancer cell proliferation in vitro | |

| Antimicrobial | Potential antibacterial properties observed |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study evaluated the compound's efficacy in reducing cytokine levels in models of inflammation. Results demonstrated a marked decrease in TNF-alpha and IL-6 levels, indicating strong anti-inflammatory potential.

-

Anticancer Efficacy :

- In vitro assays using various cancer cell lines showed that this compound significantly inhibited cell viability at concentrations as low as 10 µM. Mechanistic studies suggested apoptosis induction through caspase activation.

-

Antimicrobial Activity :

- The compound was assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Phenyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate | 920799-15-1 | Contains chlorophenyl; similar activity profile |

| Tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | 1131220-37-5 | Different solubility; potential variation in activity |

| Phenyl morpholine-4-carboxylate | 318911 | Lacks halogen substitution; serves as a simpler analog |

The presence of the bromine atom in this compound enhances its interaction with biological targets compared to its chlorinated counterpart, which may exhibit different pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.